CLODRONATE DISODIUM

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

See also: Clodronate disodium (preferred).

Clodronate disodium is a bisphosphonate compound primarily used in the treatment of bone-related conditions such as osteoporosis and hypercalcemia associated with malignancies. It is the disodium salt of clodronic acid, characterized by its ability to inhibit osteoclast-mediated bone resorption. Clodronate disodium mimics the action of pyrophosphate, a natural regulator of bone metabolism, making it effective in managing conditions that involve excessive bone loss .

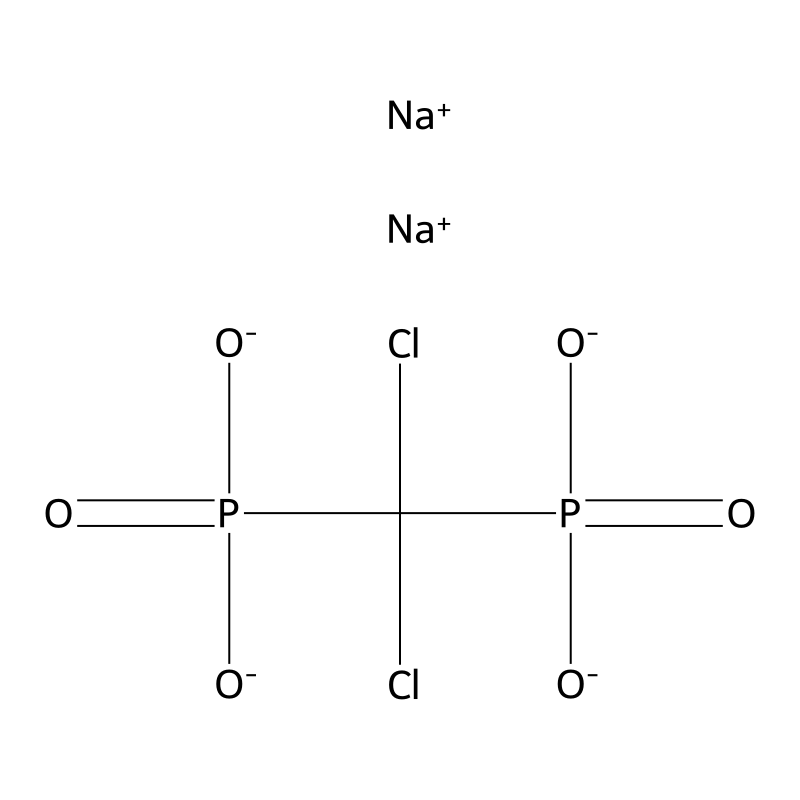

The chemical structure of clodronate disodium includes two phosphonate groups and two chlorine atoms, which contribute to its pharmacological properties. Its molecular formula is , and it typically exists as a tetrahydrate .

- Formation of Clodronic Acid: The synthesis begins with the reaction of triethyl phosphate with dibromomethane under reflux conditions. This is followed by chlorination and hydrolysis to yield clodronic acid, which is then converted to clodronate disodium through salification with sodium hydroxide or sodium carbonate .

- Interaction with Hydroxyapatite: In biological systems, clodronate disodium binds to hydroxyapatite in bone tissue. This interaction inhibits the activity of osteoclasts, thereby reducing bone resorption .

- Metabolic Pathways: Once administered, clodronate disodium is metabolized primarily in the liver and excreted via the kidneys. It does not undergo significant biotransformation but can form complexes with calcium ions, affecting mineral metabolism .

Clodronate disodium exhibits significant biological activity through its mechanisms of action:

- Inhibition of Bone Resorption: The primary effect of clodronate disodium is the inhibition of osteoclast activity, which leads to decreased bone resorption. This is particularly beneficial in conditions like osteoporosis and metastatic bone disease .

- Effects on Bone Metabolism: Clodronate has been shown to alter serum biomarkers associated with bone turnover, although recent studies indicate that it may have limited effects on bone density in certain populations, such as juvenile animals .

- Potential Anti-tumor Effects: There is ongoing research into the anti-tumor properties of clodronate disodium, particularly its ability to prevent metastasis in cancers involving bone .

The synthesis of clodronate disodium involves several steps:

- Methylene Bromide Reaction: Triethyl phosphate reacts with methylene bromide under controlled temperatures to form an intermediate product.

- Chlorination: The intermediate undergoes chlorination using hypochlorous acid to introduce chlorine atoms into the structure.

- Acid Hydrolysis: The product is then hydrolyzed using hydrochloric acid to yield clodronic acid.

- Salification: Finally, clodronic acid is converted into clodronate disodium by reacting it with sodium hydroxide or sodium carbonate .

Clodronate disodium has several clinical applications:

Clodronate disodium has been studied for its interactions with various drugs and biological systems:

- Drug Interactions: It may interact with other medications that affect calcium metabolism, such as corticosteroids and diuretics, potentially leading to increased risk of adverse effects like renal impairment .

- Biological Interactions: Studies have shown that clodronate can influence immune responses when used in macrophage depletion protocols, highlighting its versatility beyond just bone health applications .

Similar Compounds

Clodronate disodium shares similarities with other bisphosphonates but has unique properties that differentiate it:

| Compound Name | Unique Features |

|---|---|

| Etidronic Acid | First-generation bisphosphonate; less potent than clodronate. |

| Tiludronic Acid | Similar mechanism but less commonly used; targets osteoclasts. |

| Zoledronic Acid | Third-generation bisphosphonate; more potent and preferred for clinical use today. |

| Ibandronic Acid | Specifically designed for postmenopausal osteoporosis; different dosing regimen. |

| Risedronic Acid | Targets similar pathways but has a different pharmacokinetic profile. |

Clodronate disodium's unique feature lies in its specific action on osteoclasts without affecting mineralization processes, making it suitable for certain clinical scenarios where other bisphosphonates may not be as effective .

Laboratory-Scale Synthesis Optimization

The laboratory-scale synthesis of clodronate disodium follows a well-established four-step methodology that has been optimized for efficiency and yield [1]. The process begins with a methylenation reaction using triethyl phosphite and dibromomethane as starting materials, followed by chlorination, acid hydrolysis, and final salification to produce the disodium salt [1].

The initial methylenation step involves heating triethyl phosphite with dibromomethane at temperatures ranging from 180 to 190 degrees Celsius under reflux conditions for 4 to 6 hours [1]. Under reduced pressure distillation, the reaction mixture is processed at 140 to 150 degrees Celsius with a vacuum of -0.096 megapascals to isolate the intermediate colorless oil [1]. This intermediate represents the key phosphonate ester precursor that undergoes subsequent transformation [1].

The chlorination stage utilizes hypochlorous acid solution in the presence of a phase-transfer catalyst to convert the methylated intermediate into the dichloromethylene derivative [1]. The reaction is conducted at temperatures between 0 and 5 degrees Celsius for 1 to 2 hours, employing tetrabutylammonium bromide as the phase-transfer catalyst [1]. Following chlorination, dichloromethane extraction isolates the desired intermediate, which is subsequently concentrated by solvent removal [1].

Acid hydrolysis represents the critical deprotection step where the ester groups are converted to the free phosphonic acid [1]. This process utilizes 36.5 percent hydrochloric acid under reflux conditions for 1 to 3 hours, resulting in complete hydrolysis of the protective ester groups [1]. The reaction time has been significantly reduced from the previously reported 10 hours to as little as 1 to 3 hours through optimization of reaction conditions [1].

The final salification step involves neutralization of the clodronic acid with sodium hydroxide solution to achieve a pH value between 3.0 and 4.0 [1]. Addition of ethanol to a final concentration of 50 to 70 percent facilitates crystallization of the disodium salt [1]. The crystalline product is isolated by filtration and dried to yield clodronate disodium with reported purities exceeding 98 percent [1].

| Synthesis Parameter | Optimized Conditions | Yield Impact |

|---|---|---|

| Methylenation Temperature | 180-190°C | Complete conversion |

| Reaction Time | 4-6 hours | Maximum intermediate formation |

| Chlorination Temperature | 0-5°C | Enhanced selectivity |

| Hydrolysis Duration | 1-3 hours | 98% purity achieved |

Industrial Crystallization Techniques

Industrial crystallization of clodronate disodium focuses on producing the stable tetrahydrate form with consistent crystal morphology and optimal handling properties [2]. The crystallization process employs controlled anti-solvent addition techniques using water-miscible organic solvents to achieve uniform crystal formation [2].

The crystallization methodology involves dissolving clodronic acid disodium in aqueous solution at elevated temperatures, typically between 60 and 100 degrees Celsius, with optimal conditions at approximately 80 degrees Celsius [2]. Water-miscible organic solvents such as ethanol, methanol, tetrahydrofuran, or dioxane are added in a controlled manner while gradually reducing the temperature to induce crystallization [2]. The rate of solvent addition and temperature reduction directly influences crystal size and morphology [2].

Industrial-scale crystallization systems utilize continuous monitoring of solution composition and temperature to ensure consistent product quality [3]. The crystallization process produces disodium clodronate tetrahydrate with the chemical formula carbon hydrogen chlorine sodium oxygen phosphorus tetrahydrate, exhibiting a triclinic crystal system with specific lattice parameters [2].

Alternative crystallization approaches include evaporation-based methods where aqueous solutions of disodium clodronate are slowly concentrated under controlled conditions [2]. These processes operate at temperatures between 40 and 70 degrees Celsius and may employ reduced pressure to facilitate solvent removal while maintaining crystal integrity [2].

The gel crystallization method has been demonstrated to produce high-quality crystals with improved uniformity [4]. This technique involves the formation of clodronate complexes within controlled gel matrices, allowing for precise control over nucleation and growth processes [4]. Metal complexes of clodronate can be formed through hydrolysis methods that yield three-dimensional polymeric structures with enhanced crystalline properties [4].

Modern industrial crystallization systems incorporate real-time monitoring technologies including focused beam reflectance measurement and particle vision measurement to optimize crystal size distribution and morphology [3]. These in-situ monitoring capabilities enable precise control over crystallization parameters and ensure consistent product quality across production batches [3].

Phase Purity Control and Quality Assurance

Phase purity control in clodronate disodium manufacturing requires comprehensive analytical characterization to ensure the correct tetrahydrate crystal form and eliminate impurities [2]. The tetrahydrate form exhibits specific thermodynamic stability characteristics that must be maintained throughout the manufacturing process [5].

Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 cross-polarization magic angle spinning techniques, provides definitive identification of the crystal phase and detection of potential polymorphic transformations [5]. The crystalline tetrahydrate form displays characteristic phosphorus-31 resonances that differ significantly from anhydrous or other hydrated forms [5]. Variable temperature studies demonstrate that the tetrahydrate structure remains stable up to 398 kelvin, beyond which dehydration occurs [5].

Clodronate disodium represents a first-generation bisphosphonate compound characterized by complex solid-state behavior involving multiple hydration states, polymorphic forms, and thermal transitions. The comprehensive understanding of its solid-state chemistry is fundamental for pharmaceutical development, formulation design, and quality control. This article examines the thermal dehydration mechanisms, hygroscopic properties, polymorphic behavior, and excipient compatibility characteristics that define the stability profile of this important therapeutic compound.

Solid-State Chemistry and Stability Profiles

Thermal Dehydration Mechanisms

The thermal dehydration behavior of clodronate disodium tetrahydrate exhibits distinct mechanistic pathways depending on the heating conditions and environmental parameters. Research utilizing phosphorus-31 cross-polarization magic angle spinning nuclear magnetic resonance spectroscopy has revealed fundamental insights into the dehydration process and associated structural transformations [1].

Under rapid thermal conditions, clodronate disodium tetrahydrate undergoes fast dehydration when subjected to elevated temperatures reaching 398 Kelvin. This rapid heating protocol results in the expeditious loss of lattice water molecules, producing an averaged molecular structure characterized by a single phosphorus-31 nuclear magnetic resonance resonance peak [1]. The structural averaging indicates that the phosphorus environments become equivalent during the rapid dehydration process, suggesting a collapse of the original crystal lattice architecture into a more uniform anhydrous state.

In contrast to rapid thermal dehydration, slow room temperature dehydration follows a distinctly different mechanistic pathway. When clodronate disodium tetrahydrate is subjected to gradual dehydration at ambient temperature conditions around 296 Kelvin, the crystalline hydrated form converts to an anhydrous structure containing two non-equivalent phosphorus atomic environments [1]. This observation indicates that controlled dehydration preserves certain aspects of the original crystal structure while creating distinct phosphorus coordination environments in the resulting anhydrous phase.

The reversibility of dehydration processes represents a critical aspect of clodronate disodium thermal behavior. Rehydration studies demonstrate that anhydrous samples can restore their original crystalline tetrahydrate structure when exposed to moisture at room temperature conditions. Nuclear magnetic resonance spectroscopic verification confirms that rehydrated samples exhibit spectral characteristics similar to virgin tetrahydrate material, indicating successful restoration of the original hydrated crystal structure [1].

Temperature-dependent thermogravimetric analysis reveals that typical pharmaceutical hydrates, including clodronate disodium compounds, exhibit characteristic weight loss patterns between 50 and 100 degrees Celsius. The thermal analysis demonstrates a single 5 percent weight loss associated with water elimination, followed by potential crystalline to amorphous structural transitions [2]. These thermal events provide critical information for establishing appropriate storage conditions and processing parameters during pharmaceutical manufacturing operations.

The molecular skeleton of clodronate remains structurally intact throughout the experimental temperature range from 296 to 398 Kelvin, indicating that the bisphosphonate core structure exhibits thermal stability under typical processing and storage conditions [1]. This thermal stability characteristic ensures that the pharmacologically active moiety remains unchanged during dehydration and rehydration cycles, supporting the chemical integrity of the pharmaceutical compound.

Hygroscopicity and Rehydration Behavior

The hygroscopic characteristics of clodronate disodium significantly influence its pharmaceutical stability and storage requirements. Water sorption isotherms provide quantitative assessment of moisture uptake behavior under controlled humidity conditions, following established thermodynamic models for pharmaceutical materials.

Moisture sorption isotherms for pharmaceutical compounds typically follow the Guggenheim-Anderson-de Boer model, which describes water uptake behavior through three distinct parameters: monolayer moisture content, energy constant, and multilayer parameter [3]. The monolayer moisture content represents the quantity of water molecules strongly bound to specific surface sites on the solid material, providing critical information for optimal storage condition determination.

Temperature dependence studies conducted at 30, 40, and 50 degrees Celsius demonstrate that monolayer moisture content values decrease with increasing temperature for hygroscopic pharmaceutical materials [3]. This temperature-dependent behavior reflects the increased molecular motion of water molecules at elevated temperatures, reducing the interaction strength between polar water molecules and surface binding sites on the solid pharmaceutical material.

The water activity relationship follows the Clausius-Clapeyron equation framework, allowing calculation of differential enthalpy values associated with the sorption process. Net isosteric heat of sorption values provide quantitative measures of the energy requirements for moisture removal from pharmaceutical surfaces, informing dehydration processing parameters and storage stability predictions [3].

Rehydration kinetics demonstrate that clodronate disodium anhydrous forms can successfully restore their original tetrahydrate crystal structure when exposed to appropriate humidity conditions. The rehydration process exhibits cooperative molecular rearrangements that maintain lattice order while accommodating water molecule incorporation into the crystal structure [1]. This reversible hydration behavior indicates that the compound maintains structural flexibility allowing controlled water uptake and release cycles.

The hygroscopic behavior influences pharmaceutical processing operations including tablet compression, coating applications, and packaging requirements. Understanding moisture sorption characteristics enables optimization of manufacturing environments and establishment of appropriate relative humidity control parameters during production and storage phases.

Polymorphism and Crystal Form Stability

Polymorphic behavior in clodronate disodium involves the existence of multiple crystal forms with distinct physical and chemical properties while maintaining identical chemical composition. The phenomenon of polymorphism significantly impacts pharmaceutical properties including dissolution rate, bioavailability, thermal stability, and chemical reactivity characteristics.

Crystal structure investigations reveal that pharmaceutical compounds can exist in multiple polymorphic forms depending on crystallization conditions, temperature, pressure, and solvent selection parameters [4]. Each polymorphic form exhibits unique crystal lattice arrangements resulting in different intermolecular interaction patterns and energy states, directly influencing pharmaceutical performance characteristics.

Phase transition studies demonstrate that polymorphic transformations can occur through various mechanisms including temperature-induced transitions, solvent-mediated transformations, and pressure-induced conversions. These phase transitions involve structural rearrangements at the molecular level while maintaining chemical identity, requiring careful monitoring during pharmaceutical development and manufacturing processes [4].

Thermal analysis techniques including differential scanning calorimetry provide critical information regarding polymorphic stability relationships and transition temperatures. Endothermic peaks corresponding to polymorphic transitions can be distinguished from melting events through careful analysis of heat capacity changes and thermal behavior patterns [2]. The identification of polymorphic transitions guides selection of appropriate processing conditions and storage parameters.

The relative stability of different polymorphic forms depends on thermodynamic and kinetic factors including temperature, humidity, mechanical stress, and time. Metastable polymorphic forms may convert to more stable modifications under specific environmental conditions, potentially affecting pharmaceutical product performance and regulatory compliance requirements [4].

Solid-state nuclear magnetic resonance spectroscopy provides detailed structural information regarding polymorphic forms through analysis of chemical shift patterns and coupling interactions. Different polymorphic modifications exhibit distinct spectroscopic signatures, enabling identification and quantification of polymorphic composition in pharmaceutical materials [1].

Control of polymorphic form during pharmaceutical manufacturing requires understanding of crystallization kinetics, nucleation mechanisms, and growth processes. Process parameters including cooling rates, supersaturation levels, agitation conditions, and seed crystal addition influence the formation of specific polymorphic modifications.

Excipient Compatibility Studies

Drug-excipient compatibility represents a fundamental consideration during pharmaceutical formulation development, requiring systematic evaluation of potential physical and chemical interactions between active pharmaceutical ingredients and formulation components. Compatibility studies employ various analytical techniques to identify incompatibilities that could compromise product stability, efficacy, or safety characteristics.

Thermal analysis methods including differential scanning calorimetry and thermogravimetric analysis serve as primary screening techniques for compatibility assessment [5]. These thermal methods detect interactions through observation of new thermal events, peak shifts, enthalpy changes, or weight loss patterns that differ from individual component behavior. The occurrence of new peaks, disappearance of characteristic thermal events, or changes in melting point characteristics indicate potential incompatibility between pharmaceutical components [5].

Isothermal microcalorimetry provides enhanced sensitivity for detecting low-level interactions between drug substances and excipient materials [6]. This technique measures heat production or absorption associated with physical or chemical interactions, including dissolution, adsorption, crystallization, and chemical reaction processes. The continuous monitoring capability enables detection of subtle interactions that may not be apparent through conventional analytical methods.

Compatibility screening protocols typically involve preparation of drug-excipient mixtures in defined ratios, followed by storage under accelerated stability conditions including elevated temperature and controlled humidity environments. The most commonly employed conditions include 40 degrees Celsius with 75 percent relative humidity for periods ranging from weeks to months [7]. Samples are periodically analyzed using chromatographic methods to quantify degradation products and assess interaction severity.

Advanced approaches for compatibility evaluation include the novel vial-in-vial methodology, which demonstrates enhanced discrimination capabilities compared to conventional techniques. This approach involves exposure of pharmaceutical formulations under various stress conditions including crushed blends with water, organic solvents, or solvent mixtures to accelerate potential interactions [7]. The methodology enables rapid screening of multiple excipient candidates during early formulation development phases.

Spectroscopic techniques including Fourier transform infrared spectroscopy provide complementary information regarding molecular interactions through analysis of functional group changes, hydrogen bonding patterns, and chemical bond formation or disruption. Attenuated total reflectance measurements enable direct analysis of solid samples without extensive sample preparation requirements [8].

Physical characterization methods including powder X-ray diffraction detect changes in crystal structure, polymorphic form, or crystallinity that may result from drug-excipient interactions. Loss of crystallinity, formation of new crystalline phases, or changes in diffraction peak patterns indicate potential incompatibility issues requiring further investigation [9].

The selection of appropriate excipients requires consideration of chemical functionality, physical properties, and potential interaction mechanisms. Common incompatibility reactions include acid-base interactions, oxidation-reduction processes, complexation reactions, and physical phenomena such as eutectic formation or polymorphic transitions [9]. Understanding these interaction mechanisms guides rational excipient selection and formulation optimization strategies.

Quantitative compatibility assessment involves establishment of acceptance criteria for degradation levels, typically based on International Council for Harmonisation guidelines specifying maximum allowable impurity levels. Degradation products exceeding 0.1 percent for compounds with daily doses above 2 grams, or 0.05 percent for lower dose compounds, require identification and toxicological evaluation [7].

The development of stability-indicating analytical methods represents a critical component of compatibility studies, enabling accurate quantification of degradation products and assessment of interaction severity. High-performance liquid chromatography with appropriate detection methods provides the analytical foundation for compatibility evaluation and long-term stability monitoring programs [7].